molecular formula C6H5BrClFN2 B066629 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine CAS No. 188416-28-6

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Cat. No. B066629
CAS No.: 188416-28-6
M. Wt: 239.47 g/mol
InChI Key: AAESVRBYUDTWKH-UHFFFAOYSA-N
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Patent
US07193083B2

Procedure details

A stirred mixture of the compound of part (v) (38.5 kg), azoisobutyronitrile (AIBN) (1.92 kg), N-bromosuccinimide (49 kg) and dichloromethane (198 L) was heated under reflux under nitrogen for 12 hours. The mixture was cooled to 25° C. and water (239 L) added. The layers were separated and the aqueous layer extracted with dichloromethane (120 L). The combined organic layers were washed with a solution of sodium metabisulphite (22.8 kg) in water (239 L), followed by water (239 L). The organic layer was concentrated under reduced pressure, toluene (240 L) was added and the resulting solution concentrated under reduced pressure to give the product as an oil (61.7 kg).
Name
Quantity
38.5 kg
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
1.92 kg
Type
reactant
Reaction Step One
Quantity
49 kg
Type
reactant
Reaction Step One
Quantity
198 L
Type
reactant
Reaction Step One
Name
Quantity
239 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1.[Br:11]N1C(=O)CCC1=O.ClCCl>O>[Br:11][CH:9]([C:6]1[N:5]=[CH:4][N:3]=[C:2]([Cl:1])[C:7]=1[F:8])[CH3:10]

Inputs

Step One
Name
Quantity
38.5 kg
Type
reactant
Smiles
ClC1=NC=NC(=C1F)CC
Name
azoisobutyronitrile
Quantity
1.92 kg
Type
reactant
Smiles
Name
Quantity
49 kg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
198 L
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
239 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (120 L)
WASH
Type
WASH
Details
The combined organic layers were washed with a solution of sodium metabisulphite (22.8 kg) in water (239 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure, toluene (240 L)
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C)C1=C(C(=NC=N1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 61.7 kg
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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